

What are the properties of Boc-2-(trifluoromethyl)-L-phenylalanine?

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Compound of Interest

Compound Name: *Boc-2-(trifluoromethyl)-L-phenylalanine*

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Technical Guide: Boc-2-(trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Boc-2-(trifluoromethyl)-L-phenylalanine**, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule therapeutics.^[1] This document details the known chemical and physical properties, provides representative experimental protocols for its synthesis and use, and discusses its biological significance and applications. Due to the limited availability of specific experimental data for the L-enantiomer, comparative data for related isomers are also presented.

Core Properties of Boc-2-(trifluoromethyl)-L-phenylalanine

Boc-2-(trifluoromethyl)-L-phenylalanine is a white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its direct use in solid-phase

peptide synthesis (SPPS) and other controlled synthetic methodologies.

Chemical and Physical Data

Specific experimental data for the L-enantiomer are not widely reported in publicly available literature. The following tables summarize the known identifiers for **Boc-2-(trifluoromethyl)-L-phenylalanine** and provide a comparison with its D-enantiomer and other isomers.

Table 1: Chemical Identifiers for **Boc-2-(trifluoromethyl)-L-phenylalanine**

Property	Value	Source(s)
IUPAC Name	(2S)-2-[(tert-butoxy)carbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid	N/A
Synonyms	Boc-L-Phe(2-CF ₃)-OH, N-Boc-2-trifluoromethyl-L-phenylalanine	[2]
CAS Number	167993-21-7	[2]
Molecular Formula	C ₁₅ H ₁₈ F ₃ NO ₄	[2]
Molecular Weight	333.30 g/mol	[2]

Table 2: Comparative Physical Properties of Trifluoromethylated Phenylalanine Derivatives

Compound	Melting Point (°C)	Optical Rotation ([α]D)	Purity	Appearance	Source(s)
Boc-2-(trifluoromethyl)-D-phenylalanine	Not specified	Not specified	≥98.0% (TLC)	Solid	
Boc-3-(trifluoromethyl)-L-phenylalanine	191-193	+2 ± 1° (c=1, in 2N NaOH)	≥99% (HPLC)	White to off-white powder	[3]
Boc-4-(trifluoromethyl)-L-phenylalanine	Not specified	Not specified	Not specified	Not specified	[4]
Boc-2-fluoro-L-phenylalanine	93 - 98	Not specified	≥99.5% (Chiral HPLC)	Pale white solid	[5][6]
Boc-L-phenylalanine (unsubstituted)	80 - 90	+25 ± 2° (c=1, in EtOH)	≥99.5% (Chiral HPLC)	White powder	[7]

Synthesis and Experimental Protocols

The synthesis of **Boc-2-(trifluoromethyl)-L-phenylalanine** can be approached through various methods developed for asymmetric synthesis of non-natural amino acids. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable ortho-trifluoromethylated benzyl halide, followed by deprotection and subsequent Boc protection of the resulting amino acid.

Representative Asymmetric Synthesis of 2-(Trifluoromethyl)-L-phenylalanine

This protocol is a representative example based on asymmetric synthesis methodologies for fluorinated amino acids.

Materials:

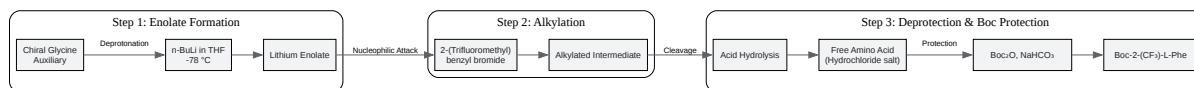
- Chiral auxiliary (e.g., a pseudoephedrine-derived glycinate)
- n-Butyllithium (n-BuLi)
- 2-(Trifluoromethyl)benzyl bromide
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Methodology:

- Enolate Formation: Dissolve the chiral auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-BuLi dropwise and stir for 30 minutes to form the lithium enolate.
- Alkylation: Add a solution of 2-(trifluoromethyl)benzyl bromide in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC).
- Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature and extract with ethyl acetate.

Wash the organic layer with brine, dry over MgSO_4 , and concentrate under reduced pressure.

- **Hydrolysis and Deprotection:** Hydrolyze the resulting product with aqueous HCl to cleave the chiral auxiliary and yield the free 2-(trifluoromethyl)-L-phenylalanine hydrochloride salt.
- **Boc Protection:** Dissolve the amino acid hydrochloride in a mixture of DCM and aqueous NaHCO_3 solution. Add Boc_2O and stir vigorously at room temperature overnight.
- **Purification:** Acidify the aqueous layer with citric acid and extract the product into ethyl acetate. Wash the organic layer with brine, dry over MgSO_4 , and concentrate to yield **Boc-2-(trifluoromethyl)-L-phenylalanine**, which can be further purified by column chromatography or recrystallization.[8]



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Caption: Asymmetric synthesis workflow for **Boc-2-(trifluoromethyl)-L-phenylalanine**.

Boc Group Deprotection

This is a standard protocol for the removal of the Boc protecting group, for example, after incorporation into a peptide.

Materials:

- Boc-protected peptide or amino acid
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Scavengers (e.g., triisopropylsilane, water, if needed)

Methodology:

- Dissolve the Boc-protected substrate in DCM.
- Add a solution of TFA in DCM (typically 25-50% v/v). If the substrate contains sensitive functional groups (e.g., tryptophan), add appropriate scavengers.
- Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
- The deprotected amine is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.

Biological Significance and Applications

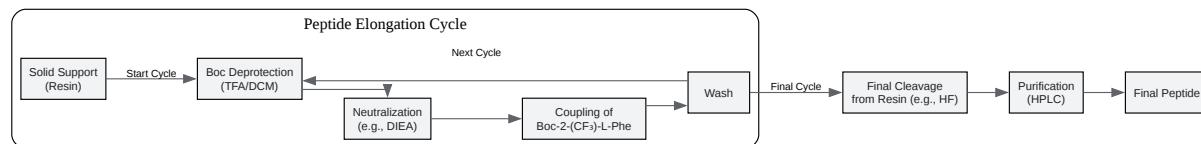
The introduction of a trifluoromethyl group into the phenylalanine side chain has profound implications for its use in drug design and chemical biology.[\[1\]](#)

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[\[1\]](#) This can increase the *in vivo* half-life of peptides and drugs containing this moiety.
- Increased Lipophilicity: The CF_3 group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier.[\[3\]](#)
- Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF_3 substituent can alter the pK_a of nearby functional groups and influence non-covalent interactions such as π - π stacking and cation- π interactions, potentially leading to improved binding affinity and selectivity for biological targets.[\[9\]](#)
- Conformational Effects: The steric bulk of the ortho-trifluoromethyl group can restrict the conformational freedom of the phenylalanine side chain, which can be exploited to lock a peptide into a bioactive conformation.

Due to these properties, **Boc-2-(trifluoromethyl)-L-phenylalanine** is a valuable building block for:

- Peptide and Peptidomimetic Design: Incorporation into peptides to create more potent and stable therapeutic candidates.
- Drug Discovery: Use as a scaffold or fragment in the synthesis of small molecule drugs targeting various diseases.^[4]
- ¹⁹F NMR Probes: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies to investigate protein-ligand interactions, protein folding, and dynamics.

As of now, no specific signaling pathways directly modulated by **Boc-2-(trifluoromethyl)-L-phenylalanine** itself have been reported. Its primary role is as a synthetic building block to modify the properties of larger bioactive molecules.



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Caption: General workflow for solid-phase peptide synthesis (SPPS) using Boc-amino acids.

Conclusion

Boc-2-(trifluoromethyl)-L-phenylalanine is a valuable, albeit not extensively characterized, synthetic amino acid. Its unique properties, conferred by the ortho-trifluoromethyl group, make it a powerful tool for medicinal chemists aiming to enhance the pharmacokinetic and pharmacodynamic profiles of peptide and small-molecule drug candidates. While specific experimental data for this isomer are limited, the established principles of fluorine in drug design and the well-documented chemistry of Boc-protected amino acids provide a strong

foundation for its application in advanced research and development. Further studies are warranted to fully elucidate its specific properties and potential applications.

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